4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde
Description
Historical Context of Quinoxaline-Based Scaffolds in Medicinal Chemistry
Quinoxaline, a bicyclic aromatic system comprising two fused pyrazine and benzene rings, has been a cornerstone of medicinal chemistry since the mid-20th century. Early studies identified its planar structure as conducive to intercalation with DNA, leading to the development of antitumor agents like triaziquone. The electron-deficient nature of the quinoxaline ring facilitates π-π stacking interactions with biological macromolecules, while nitrogen atoms at positions 1 and 4 enable hydrogen bonding with enzymatic active sites.
Modern synthetic advances have expanded the repertoire of quinoxaline derivatives, particularly through functionalization at the 2- and 3-positions. The introduction of substituents such as amino, nitro, or aryl groups has yielded compounds with enhanced specificity against breast cancer cell lines. For instance, 2-substituted quinoxalines demonstrate selective inhibition of topoisomerase IIα, a target overexpressed in triple-negative breast cancers. These developments underscore the scaffold’s adaptability in addressing evolving therapeutic challenges.
Significance of Nitrophenoxy and Benzaldehyde Moieties in Bioactive Compound Design
The nitrophenoxy group in this compound introduces two critical features: electron-withdrawing character and redox activity. Nitro groups (-NO₂) polarize aromatic systems through resonance and inductive effects, increasing electrophilicity at adjacent positions. This property enhances interactions with nucleophilic residues in proteins, as demonstrated by nitro-containing NSAIDs like nimesulide, which exhibit COX-2 selectivity through targeted hydrogen bonding. Additionally, nitro groups undergo enzymatic reduction to nitroso (-NO) and hydroxylamine (-NHOH) intermediates, enabling prodrug activation in hypoxic tumor microenvironments.
Benzaldehyde contributes aldehyde functionality, a versatile handle for further chemical modifications. Aldehydes participate in Schiff base formation with lysine residues, facilitating covalent inhibition of enzymes such as transketolase in cancer metabolism. Furthermore, benzaldehyde derivatives modulate antibiotic efficacy; for example, they enhance fluoroquinolone activity by disrupting bacterial membrane permeability. In hybrid molecules, the aldehyde group can serve as a metabolic "switch," undergoing in vivo oxidation to carboxylic acids or reduction to alcohols, thereby fine-tuning pharmacokinetic properties.
The strategic combination of these moieties creates a multifunctional scaffold capable of simultaneous interactions with multiple biological targets. Molecular modeling studies suggest that the planar quinoxaline system may intercalate into DNA, while the nitro group participates in redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in malignant cells. Concurrently, the benzaldehyde moiety could form covalent adducts with antioxidant enzymes like glutathione reductase, amplifying intracellular ROS levels through dual mechanisms.
Properties
IUPAC Name |
4-(2-nitro-4-quinoxalin-2-ylphenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O4/c25-13-14-5-8-16(9-6-14)28-21-10-7-15(11-20(21)24(26)27)19-12-22-17-3-1-2-4-18(17)23-19/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVKWXGJVLVTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)OC4=CC=C(C=C4)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . The nitro group is then introduced via nitration, and the phenoxy linkage is formed through a nucleophilic aromatic substitution reaction . Finally, the benzaldehyde group is introduced through a formylation reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as an essential intermediate in the synthesis of more complex organic molecules, particularly those containing quinoxaline derivatives.
Biology
- Antimicrobial Properties : Studies have indicated that derivatives of quinoxaline exhibit antimicrobial activity against various bacterial strains. For example, compounds structurally similar to 4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde have shown efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 15 µg/mL .
Medicine
- Anticancer Potential : The compound has been explored for its potential use in drug development aimed at targeting specific enzymes or receptors involved in cancer progression. It has shown promising results in inhibiting cell proliferation in vitro across various cancer cell lines .
Data Tables
| Biological Activity | Target Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| Antimicrobial | Escherichia coli | 15.0 | |
| Anticancer | Various Cancer Cell Lines | Inhibition observed |
Case Studies
-
Antimicrobial Activity Study :
- A series of quinoxaline derivatives were synthesized and tested for antimicrobial efficacy. The study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for developing new antimicrobial agents .
- Anticancer Activity Investigation :
Mechanism of Action
The mechanism of action of 4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoxaline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The nitro group may also play a role in the compound’s bioactivity, possibly through redox reactions or interactions with cellular components .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Substituent Effects
- Quinoxaline vs. Quinoxalinone: The target compound’s quinoxalin-2-yl group differs from 3-(-4-formyl phenoxy methyl)-quinoxalin-2(1H)-one (synthesized in ), which contains a quinoxalinone (a lactam derivative).
- Nitro vs. Trifluoromethyl: 2-Nitro-4-(trifluoromethyl)benzaldehyde () shares a nitro group but replaces the quinoxaline-phenoxy system with a trifluoromethyl (-CF₃) group.
- Tetrazole vs. Quinoxaline: 4-[4-(1H-Tetrazol-5-yl)phenoxy]benzaldehyde () substitutes the nitro-quinoxaline system with a tetrazole ring. Tetrazole, a bioisostere for carboxylic acid, introduces hydrogen-bonding capacity and coordination sites for metal ions, making it valuable in coordination chemistry .
Molecular Weight and Physical Properties
Key Observations :
- The target compound has the highest molecular weight due to the bulky quinoxaline-phenoxy system.
- The trifluoromethyl derivative () exhibits the lowest melting point (41–45°C), likely due to reduced intermolecular forces compared to aromatic systems in the target compound.
Aldehyde Reactivity
The aldehyde group in the target compound is susceptible to nucleophilic addition reactions. The electron-withdrawing nitro and quinoxaline groups may enhance electrophilicity at the aldehyde carbon compared to analogs like 4-[4-(1H-tetrazol-5-yl)phenoxy]benzaldehyde, where the tetrazole’s electron-donating resonance effects could reduce reactivity .
Structural Characterization Methods
- Spectral Analysis: The synthesis of quinoxaline derivatives in relied on IR, NMR, and mass spectrometry for structural confirmation. Similar methods would apply to the target compound.
- Crystallography: The tetrazole analog () was characterized via single-crystal X-ray diffraction, likely using SHELX software () for refinement. The target compound’s structure could be similarly resolved, though steric effects from the nitro and quinoxaline groups may complicate crystallization .
Biological Activity
4-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article examines its synthesis, pharmacological properties, and biological activities, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves the reaction of quinoxaline derivatives with phenolic compounds. The synthetic pathway often includes the following steps:
- Formation of Quinoxaline Derivatives : Quinoxaline can be synthesized through cyclization reactions involving o-phenylenediamine and α,β-unsaturated carbonyl compounds.
- Nitration : The quinoxaline derivative is then nitrated to introduce the nitro group at the 2-position.
- Phenoxy Group Attachment : The final step involves the reaction with benzaldehyde to form the target compound.
Biological Activity
This compound exhibits a range of biological activities:
Anticancer Activity
Several studies have reported on the anticancer properties of quinoxaline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinoxaline Derivative A | MCF-7 (Breast) | 1.5 |
| Quinoxaline Derivative B | A549 (Lung) | 0.9 |
These results indicate that modifications on the quinoxaline scaffold can enhance anticancer activity, suggesting that this compound may also possess similar properties.
Antimicrobial Activity
Research has indicated that quinoxaline derivatives exhibit antimicrobial properties against various pathogens. For example, a related compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This suggests that this compound may also have potential as an antimicrobial agent.
Antiviral Activity
Quinoxalines have been explored for antiviral applications, particularly against viral infections like HIV and influenza. Some derivatives have shown promising results in inhibiting viral replication.
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is often linked to specific structural features:
- Nitro Group : The presence of a nitro group at the 2-position enhances electron-withdrawing properties, which may improve interaction with biological targets.
- Phenoxy Moiety : The phenoxy group contributes to lipophilicity, enhancing membrane permeability and bioavailability.
Case Studies
-
Anticancer Studies : A study evaluated the effects of various quinoxaline derivatives on cancer cell proliferation, showing that compounds similar to this compound significantly inhibited cell growth in vitro.
- Findings : Compounds with electron-withdrawing groups exhibited enhanced potency compared to their electron-donating analogs.
- Antimicrobial Testing : Another study focused on the antibacterial efficacy of quinoxaline derivatives against resistant strains of bacteria, revealing that modifications to the phenolic component improved activity against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
